Home > Products > Screening Compounds P74631 > 8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane
8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane - 2309554-22-9

8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane

Catalog Number: EVT-3153530
CAS Number: 2309554-22-9
Molecular Formula: C12H18FNO
Molecular Weight: 211.28
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as an azabicyclic compound, specifically a nitrogen heterocycle with a bicyclic structure that incorporates a cyclobutanecarbonyl group and a fluorine atom. Its classification under the broader category of tropane alkaloids indicates its relevance in drug discovery and development .

Synthesis Analysis

The synthesis of 8-cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane typically involves several key steps that emphasize stereoselectivity and functional group transformations. Common methods include:

  1. Starting Materials: The synthesis often begins with readily available precursors such as tropinone derivatives or other bicyclic frameworks.
  2. Enantioselective Construction: Techniques like asymmetric synthesis are employed to achieve the desired stereochemistry, often utilizing chiral catalysts or auxiliary groups to direct the formation of the azabicyclic core .
  3. Functionalization: The introduction of the cyclobutanecarbonyl and fluorine substituents can be accomplished through various methods, including:
    • Nucleophilic Substitution: The fluorine atom may be introduced via nucleophilic fluorination reactions.
    • Carbonylation: The cyclobutanecarbonyl group can be added through carbonylation processes involving carbon monoxide or other carbonyl sources .
  4. Purification: Post-synthesis, compounds are typically purified using chromatography techniques to isolate the desired product from by-products.
Molecular Structure Analysis

The molecular structure of 8-cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane can be described as follows:

  • Core Structure: It features a bicyclic framework characteristic of azabicyclo[3.2.1]octanes, which consists of two fused rings containing one nitrogen atom.
  • Substituents:
    • A cyclobutanecarbonyl group at position 8.
    • A fluorine atom at position 3, which influences both the electronic properties and biological activity of the compound.

The three-dimensional conformation is crucial for its interaction with biological targets, impacting its pharmacological profile .

Chemical Reactions Analysis

The chemical reactivity of 8-cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane can be analyzed based on its functional groups:

  1. Nucleophilic Reactions: The presence of the carbonyl group makes it susceptible to nucleophilic attack, potentially leading to various derivatives.
  2. Electrophilic Substitution: The fluorine atom can participate in electrophilic aromatic substitution reactions under certain conditions.
  3. Hydrolysis: The carbonyl group can undergo hydrolysis, leading to the formation of carboxylic acids under acidic or basic conditions.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .

Mechanism of Action

The mechanism of action for compounds like 8-cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane typically involves interactions with specific biological targets such as enzymes or receptors:

  • Receptor Binding: The compound may bind to neurotransmitter receptors or enzymes involved in neurotransmission, influencing physiological responses.
  • Inhibition Mechanisms: It may act as an inhibitor for certain kinases or enzymes, affecting pathways related to cell signaling and metabolism .

The precise mechanism often requires detailed biological assays and structure-activity relationship studies to elucidate how structural modifications influence activity.

Physical and Chemical Properties Analysis

A comprehensive analysis of the physical and chemical properties includes:

  • Molecular Weight: Approximately calculated based on its molecular formula.
  • Solubility: Typically assessed in various solvents; polar solvents often show better solubility due to potential hydrogen bonding.
  • Melting Point and Boiling Point: These properties are critical for understanding stability and handling during synthesis.

Additionally, spectroscopic techniques (NMR, IR, MS) are used to confirm structural integrity and purity .

Applications

The applications of 8-cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane span several fields:

  1. Pharmaceutical Development: Its structural similarity to known bioactive compounds makes it a candidate for drug development targeting central nervous system disorders or other therapeutic areas.
  2. Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex molecules within medicinal chemistry .
  3. Research Tool: Used in studies exploring structure-activity relationships and mechanisms of action for new drug candidates.
Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold in Modern Medicinal Chemistry

Structural and Functional Significance of the 8-Azababicyclo[3.2.1]octane Core in Bioactive Molecules

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, characterized by a bridged bicyclic framework incorporating a nitrogen atom at the bridgehead position (position 8). This architecture confers exceptional three-dimensional rigidity, which restricts conformational flexibility and enables precise spatial positioning of pharmacophoric elements. The scaffold serves as the core structural unit of tropane alkaloids—a class of natural products exhibiting diverse bioactivities, including neuromodulation and receptor antagonism [1]. Its significance extends beyond natural products, as synthetic derivatives exploit the scaffold’s ability to enhance binding affinity and target selectivity at biological receptors. The bicyclic system’s inherent stereochemical complexity allows for enantioselective interactions with chiral binding pockets, making it indispensable for designing ligands with optimized pharmacokinetic and pharmacodynamic profiles [1] [4].

Recent synthetic advances have enabled the enantioselective construction of this scaffold via desymmetrization of achiral tropinone derivatives or stereocontrolled cyclization of acyclic precursors. These methodologies facilitate access to enantiopure intermediates critical for developing therapeutics targeting neurological disorders, pain management, and oncology [1] [5]. For example, the scaffold’s conformational restraint mimics bioisosteres of piperidine and pyrrolidine rings while offering superior metabolic stability—a key advantage in central nervous system (CNS)-targeted drug discovery [3].

Table 1: Bioactive Compound Classes Featuring the 8-Azabicyclo[3.2.1]octane Scaffold

Compound ClassBiological TargetKey ActivityStructural Feature
Tropane AlkaloidsDopamine/Serotonin TransportersReuptake Inhibition3-Aryl/8-Methyl Substituents
KOR Antagonistsκ-Opioid ReceptorAntagonism3-Aryloxy/8-Acyl Modifications
Vasopressin AntagonistsV1A ReceptorAntagonism8-Aroyl Substituents
TRUIs*Monoamine TransportersTriple Reuptake Inhibition3-Substituted Analogues

TRUIs: Triple Reuptake Inhibitors [1] [3] [4].

Role of Substituent Diversity in Modulating Pharmacological Profiles: Focus on 3-Fluoro and 8-Cyclobutanecarbonyl Modifications

Electronic and Steric Effects of the 3-Fluoro Substituent

Introduction of a fluorine atom at the C3 position of the 8-azabicyclo[3.2.1]octane scaffold induces profound electronic and steric alterations that enhance ligand-receptor interactions. Fluorine’s high electronegativity (χ = 3.98) creates a dipole moment that strengthens hydrogen bonding with proximal amino acid residues (e.g., in neurotransmitter transporters). Concurrently, its modest van der Waals radius (1.47 Å) minimizes steric perturbation while improving membrane permeability via increased lipophilicity (quantified by ClogP increments of ~0.5) [3]. Crucially, the 3-fluoro modification significantly enhances metabolic stability by impeding oxidative degradation pathways mediated by cytochrome P450 enzymes. This is attributed to fluorine’s capacity to block benzylic oxidation sites or stabilize adjacent carbocations—thereby extending plasma half-life in vivo [3] [6].

In dopamine transporter (DAT) inhibitors, 3-fluoro analogues exhibit up to 10-fold higher binding affinity (Ki < 5 nM) compared to non-fluorinated counterparts. This enhancement arises from fluorine’s ability to engage in orthogonal dipolar interactions with serine or tyrosine residues in the DAT binding pocket, as evidenced by molecular docking studies [3].

Table 2: Impact of C3 Substituents on Monoamine Transporter Binding Affinity

C3 SubstituentDAT Ki (nM)SERT/DAT SelectivityNET/DAT SelectivityKey Effect
H48.011329Baseline Affinity
F4.010601358Enhanced DAT Selectivity
CH₃7.9281Not TestedModerate Improvement
OCH₃40.014989Reduced DAT Selectivity

Data derived from 8-substituted analogues [3].

Conformational Restriction via 8-Cyclobutanecarbonyl Moiety

The 8-cyclobutanecarbonyl group introduces strategic rigidity through cyclobutane’s high ring strain (110 kJ/mol) and defined dihedral angles. This moiety constrains rotational freedom around the C8-N bond, locking the carbonyl group in an orientation that optimizes interactions with deep hydrophobic clefts in target proteins (e.g., κ-opioid or vasopressin V1A receptors) [4] [6]. Compared to linear acyl chains (e.g., acetyl or propionyl), the cyclobutane ring provides enhanced three-dimensional complementarity due to its puckered conformation, which mimics bioactive peptide folds while resisting enzymatic hydrolysis. Additionally, the cyclobutanecarbonyl group reduces polar surface area (PSA), facilitating blood-brain barrier penetration—a critical attribute for CNS-active agents like κ-opioid antagonists [2] [4].

In vasopressin V1A receptor antagonists, cyclobutanecarbonyl analogues demonstrate superior in vitro potency (IC₅₀ < 50 nM) over benzoyl- or phenylacetyl-substituted derivatives. This arises from cyclobutane’s ability to orient the carbonyl oxygen for hydrogen bonding with Asn₉₀ residues while its aliphatic ring engages in van der Waals contacts with hydrophobic subpockets [4]. The balance of lipophilicity and solubility (ClogP ≈ 3.5) further optimizes oral bioavailability, making this substituent a versatile tool for fine-tuning ADME properties [4] [6].

Table 3: Comparative Bioactivity of 8-Substituted Analogues

8-SubstituentTarget ReceptorAffinity (Ki/IC₅₀, nM)Key Pharmacological Effect
MethylDAT286 ± 85Low-Potency DAT Inhibition
BenzoylV1A120*Moderate Vasopressin Antagonism
4-ChlorobenzoylKOR0.7*High-Potency KOR Antagonism
CyclobutanecarbonylV1A/KOR<50*Optimized Selectivity & Efficacy

*Representative values from literature; *specific values approximated from structural analogues [2] [4] [6].

Properties

CAS Number

2309554-22-9

Product Name

8-Cyclobutanecarbonyl-3-fluoro-8-azabicyclo[3.2.1]octane

IUPAC Name

cyclobutyl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone

Molecular Formula

C12H18FNO

Molecular Weight

211.28

InChI

InChI=1S/C12H18FNO/c13-9-6-10-4-5-11(7-9)14(10)12(15)8-2-1-3-8/h8-11H,1-7H2

InChI Key

DHTPYSUUQXGXNB-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)N2C3CCC2CC(C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.